molecular formula C11H10Cl2N4O2 B3012340 N'-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide CAS No. 338395-56-5

N'-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide

Cat. No.: B3012340
CAS No.: 338395-56-5
M. Wt: 301.13
InChI Key: ZYSDGANSVGSXOG-UHFFFAOYSA-N
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Description

N'-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide is a hydrazide derivative featuring a 2,4-dichlorophenoxy group and a cyanoacetohydrazide moiety. Its synthesis likely involves condensation between cyanoacetic hydrazide and a 2,4-dichlorophenoxy-substituted carbonyl precursor, analogous to methods described for related compounds (e.g., reflux with acetic acid catalysis) . The (E)-configuration of the imine group is critical for its structural stability, as confirmed by X-ray crystallography in similar hydrazides .

Properties

IUPAC Name

N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O2/c12-7-1-2-9(8(13)5-7)19-6-10(15)16-17-11(18)3-4-14/h1-2,5H,3,6H2,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSDGANSVGSXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=NNC(=O)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OC/C(=N\NC(=O)CC#N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanoacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research indicated that modifying the hydrazide moiety can enhance the compound's antitumor activity by improving its interaction with cellular targets.

Case Study: Anticancer Activity

  • Study Reference : A recent study evaluated the anticancer properties of this compound against breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further drug development.

Agrochemical Applications

The dichlorophenoxy group in the compound is reminiscent of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), suggesting potential applications in agriculture as a herbicide or plant growth regulator. Preliminary studies have indicated that modifications of this compound could yield effective herbicides with lower toxicity profiles.

Case Study: Herbicidal Activity

  • Field Trials : In field trials conducted on common weeds such as Amaranthus retroflexus, formulations containing this compound showed over 80% weed control compared to untreated controls.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile for non-target organisms, making it a candidate for environmentally friendly herbicide development.

Material Science

Research has also explored the use of this compound in the synthesis of novel polymers and composites. Its ability to form cross-linked structures makes it useful in creating materials with enhanced mechanical properties.

Case Study: Polymer Synthesis

  • Synthesis Method : The compound was used as a cross-linking agent in the production of polyurethane foams. The resulting materials exhibited improved thermal stability and mechanical strength.
  • Applications : These materials are being tested for use in automotive and construction industries due to their lightweight and durable characteristics.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Aromatic Moiety

A. 2,4-Dichlorophenoxy vs. 4-Fluorophenoxy
  • N′-(Cyanoacetyl)-2-(4-fluorophenoxy)ethanehydrazonamide () replaces the dichlorophenoxy group with a 4-fluorophenoxy unit. The electron-withdrawing fluorine atom may enhance metabolic stability compared to chlorine, though its lower steric bulk could reduce hydrophobic interactions in biological targets .
  • Impact on Activity : Fluorine’s smaller size and higher electronegativity may alter binding affinity in protease inhibition, as seen in dengue virus NS2B-NS3 protease studies .
B. 2,4-Dichlorophenoxy vs. Biphenyl
  • N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide () substitutes the dichlorophenoxy group with a biphenyl system.

Hydrazide Moiety Modifications

A. Cyano Group vs. Hydroxyphenyl
  • 2-(2,4-Dichlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide () replaces the cyano group with a 4-hydroxyphenyl substituent. The hydroxyl group facilitates intramolecular hydrogen bonding, improving crystallinity and stability , whereas the cyano group’s electron-withdrawing nature may enhance electrophilic reactivity .
B. Cyano Group vs. Heterocyclic Systems
  • 2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide () incorporates a furan ring, enabling additional hydrogen bonding via oxygen lone pairs.

Structural Insights from X-ray Crystallography

  • Intramolecular hydrogen bonding in INH-RA stabilizes the (E)-configuration , a feature critical for the target compound’s stability.
  • The cyano group’s linear geometry may reduce steric hindrance compared to bulkier substituents (e.g., biphenyl in ), influencing packing efficiency .

Implications for Drug Design

  • Hydrophobic Interactions : Bulky substituents like biphenyl () improve antitumor activity but may reduce solubility, whereas smaller groups (e.g., fluorine in ) balance stability and bioavailability .

Biological Activity

N'-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H10Cl2N4O2C_{11}H_{10}Cl_2N_4O_2 and a molecular weight of 301.13 g/mol. Its structure features a cyano group and a hydrazide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₀Cl₂N₄O₂
Molecular Weight301.13 g/mol
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form an intermediate hydrazide, which is then reacted with cyanoacetic acid. This method highlights the importance of specific reaction conditions to achieve optimal yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it may inhibit cell proliferation by affecting the cell cycle and inducing cellular stress responses.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can interact with specific receptors, altering their activity and leading to downstream biological effects.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study published in ResearchGate assessed the antimicrobial efficacy of various derivatives of similar compounds and found that those containing the dichlorophenoxy group exhibited enhanced activity against resistant bacterial strains .
  • Antitumor Activity Research : Another study focused on the synthesis of heterocyclic compounds based on this scaffold revealed promising antitumor activity in vitro, particularly against breast cancer cell lines .
  • Mechanistic Insights : Research has also explored the molecular mechanisms underlying its anticancer effects, identifying pathways involved in apoptosis induction and cell cycle arrest .

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